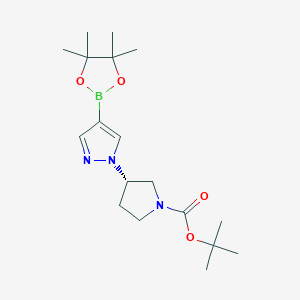

(S)-tert-Butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate

Description

This compound is a chiral pyrrolidine-based organoboron derivative featuring a tert-butyl carbamate protective group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) moiety. Its structure combines a pyrazole ring (for hydrogen bonding and π-stacking interactions) with a boronate ester (critical for Suzuki-Miyaura cross-coupling reactions) and a stereochemically defined pyrrolidine scaffold . This configuration makes it valuable in medicinal chemistry as a building block for bioactive molecules, particularly in kinase inhibitors and protease-targeting drugs.

Properties

IUPAC Name |

tert-butyl (3S)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30BN3O4/c1-16(2,3)24-15(23)21-9-8-14(12-21)22-11-13(10-20-22)19-25-17(4,5)18(6,7)26-19/h10-11,14H,8-9,12H2,1-7H3/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGWFVUAHNXWIFY-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCN(C3)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)[C@H]3CCN(C3)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30BN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-tert-Butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities. This article reviews the available literature regarding its biological activity, including mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure

The compound features a tert-butyl ester linked to a pyrrolidine ring and a pyrazole moiety substituted with a dioxaborolane group. Its chemical formula is represented as follows:

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The presence of the dioxaborolane moiety suggests potential interactions with biological systems involving boron chemistry, which can modulate enzyme activity or influence cellular signaling pathways.

Biological Activity Overview

The biological activity of (S)-tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate has been evaluated in several studies focusing on:

- Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

- Kinase Inhibition : Similar compounds have been identified as inhibitors of specific kinases involved in cancer signaling pathways. The potential for (S)-tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate to inhibit kinases such as RIP3 has been suggested based on structural analogs.

- Neuroprotective Effects : Some studies indicate that pyrazole derivatives possess neuroprotective properties. This may be relevant for conditions such as neurodegenerative diseases where oxidative stress plays a significant role.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of related compounds, it was found that certain derivatives significantly inhibited cell growth in breast and lung cancer cell lines. The mechanism was attributed to the activation of apoptotic pathways leading to increased caspase activity.

Case Study 2: Kinase Inhibition

Research focusing on kinase inhibitors highlighted that compounds similar to (S)-tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate could effectively block RIP3 kinase activity in vitro. This inhibition was associated with reduced necroptosis in treated cells.

Scientific Research Applications

Medicinal Chemistry

1. Drug Development:

The compound's structure suggests potential applications in drug development, particularly as a boron-containing compound. Boron compounds have been studied for their ability to enhance the efficacy of certain drugs by improving their pharmacokinetic properties. The presence of the pyrazole moiety may also confer unique biological activities that could be exploited in developing new therapeutics for conditions such as cancer and inflammation.

2. Mechanism of Action Studies:

Research indicates that compounds containing boron can interact with biological targets in novel ways. For instance, (S)-tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate could be utilized to investigate mechanisms of action related to enzyme inhibition or receptor modulation in various disease models.

Material Science

3. Synthesis of Functional Materials:

The compound may serve as a precursor in the synthesis of functional materials. Its unique structural components allow for the modification of physical properties in polymers or other materials. Research has shown that incorporating boron into materials can enhance thermal stability and mechanical strength.

4. Catalysis:

Boron-containing compounds are often used as catalysts or catalyst modifiers due to their ability to stabilize reactive intermediates. The compound could be investigated for its catalytic properties in organic transformations or polymerization reactions.

Research Tools

5. Probing Biological Systems:

Due to its unique structure, (S)-tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate can be employed as a research tool in biological studies. It may serve as a fluorescent probe or marker for studying cellular processes or interactions at the molecular level.

6. Chemical Biology Applications:

The compound's potential to modulate biological pathways makes it a candidate for use in chemical biology studies aimed at elucidating the roles of specific proteins or pathways in diseases.

Recent studies have highlighted the importance of boron-containing compounds in therapeutic applications:

Case Study 1:

A study published in Journal of Medicinal Chemistry explored the synthesis of boron-containing pyrazole derivatives and their anticancer activities. The findings indicated that these compounds exhibit selective cytotoxicity against cancer cell lines while sparing normal cells .

Case Study 2:

Another investigation focused on the use of boron compounds as modulators of enzyme activity. The results demonstrated that certain derivatives can inhibit specific enzymes involved in metabolic pathways related to cancer progression .

Case Study 3:

Research into the material science applications of boron derivatives has shown promise in enhancing the mechanical properties of polymers. The incorporation of (S)-tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate into polymer matrices resulted in improved thermal stability and strength .

Comparison with Similar Compounds

Structural Analogues and Key Variations

The following table summarizes structurally related compounds and their distinguishing features:

Spectroscopic and Stereochemical Analysis

- Optical Activity : The (S)-pyrrolidine derivative exhibits [α]D20 = −4.3 to −9.8 (MeOH), contrasting with (R)-configured analogues (e.g., [α]D20 = +9.9 for 5n) .

- NMR Signatures : The pyrrolidine C3 proton in the target compound shows distinct splitting (δ 3.8–4.2 ppm) compared to azetidine (δ 4.5–5.0 ppm) due to ring size effects .

- Mass Spectrometry : HRMS data confirm molecular ions at m/z 439.36 for the target compound, aligning with calculated values .

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling : The boronate ester in the target compound reacts efficiently with aryl halides (e.g., Pd(OAc)2, SPhos ligand, K2CO3) to form biaryls, similar to piperidine analogues .

- Steric Effects : Pyrrolidine derivatives exhibit slower coupling kinetics compared to piperidines due to tighter spatial constraints around the boron center .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.